4-Amino-N-(3-aminophenyl)benzamide
Description
The compound "4-Amino-N-(3-aminophenyl)benzamide" is a benzamide derivative that is of significant interest in the field of medicinal chemistry due to its potential biological applications. Benzamide derivatives are known for their diverse biological activities, which can include anti-inflammatory, antibacterial, and anticancer properties. The presence of amino groups on the benzamide structure can influence the binding affinity to various biological targets, making these compounds valuable for drug development .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate involves an ion-associate reaction at room temperature, which is a green chemistry approach . These methods highlight the versatility and adaptability of synthetic routes to produce various benzamide analogs with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. For example, the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide was characterized by these methods, confirming the formation of the complex . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and intramolecular interactions .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile in substitution reactions, while the carbonyl group of the benzamide can be involved in condensation reactions. The synthesis of these compounds often involves reactions in aqueous media, which can be advantageous for developing environmentally friendly synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro, bromo, or trifluoromethoxy groups can significantly alter these properties . The electronic characteristics of these compounds, such as the HOMO-LUMO energy gap, can be computed using density functional theory (DFT), providing insights into their chemical reactivity and stability . Additionally, the biological activity of these compounds, such as their inhibitory effects on enzymes like alkaline phosphatase and histone deacetylases, is a critical aspect of their chemical properties .
Scientific Research Applications
Mass Spectrometry
- Field : Mass Spectrometry
- Application : The compound is used in the study of fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in gas phase .
- Method : The rearrangement of protonated N-(3-aminophenyl)benzamide was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level suggest that an ion-neutral complex containing a water molecule and a nitrilium ion was formed via a transition state .
DNA Methylation Inhibition
- Field : Biochemistry
- Application : 4-Amino-N-(4-aminophenyl)benzamide analogues of Quinoline-Based SGI-1027 are used as inhibitors of DNA methylation .
- Method : The desired derivatives were obtained by direct reaction with miscellaneous aryl chlorides in the presence of catalytic amounts of acid .
- Results : Four compounds exhibited activities comparable to that of the parent compound . These compounds were more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .
Dye and Plastic Stabilizer Production
- Field : Chemical Industry
- Application : This compound is used in the production of direct dyes and blended dyes . It also serves as a stabilizer for plastic products .
- Method : The specific methods of application or experimental procedures in this context would depend on the type of dye or plastic product being produced .
- Results : The use of this compound in dye and plastic production can enhance the quality and stability of the final products .
Cancer Research
- Field : Oncology
- Application : The compound has been studied for its potential role in promoting apoptosis (cell death) in HepG2 cells, a type of liver cancer cell .
- Method : The study suggested that the compound promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induced the G2/M phase arrest of HepG2 cells via activation of cdc2 .
- Results : These findings could have implications for the development of new treatments for liver cancer .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : This compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
- Method : The specific methods of application or experimental procedures in this context would depend on the type of drug being synthesized .
- Results : The use of this compound in drug synthesis can lead to the development of new therapeutic agents .
Chemical Industry
- Field : Chemical Industry
- Application : This compound is used in the production of direct and blended dyes, as well as a stabilizer for plastic products .
- Method : The specific methods of application or experimental procedures in this context would depend on the type of dye or plastic product being produced .
- Results : The use of this compound in dye and plastic production can enhance the quality and stability of the final products .
properties
IUPAC Name |
4-amino-N-(3-aminophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKHQQCBFMYAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062578 | |
Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-aminophenyl)benzamide | |
CAS RN |
2657-85-4 | |
Record name | 4-Amino-N-(3-aminophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2657-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(3-aminophenyl)benzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4-Diaminobenzanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PA9SH854 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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